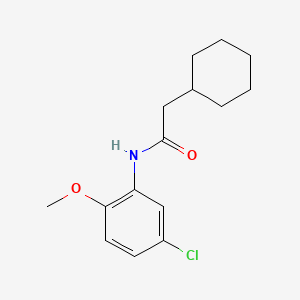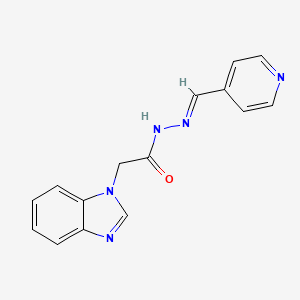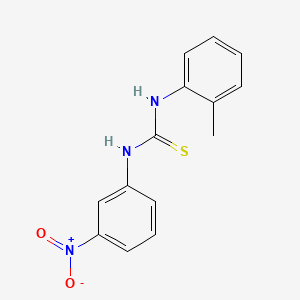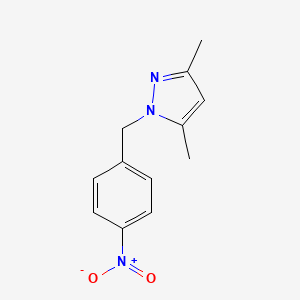![molecular formula C11H14F3NO2S B5852290 N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B5852290.png)
N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline, also known as DTSA or DNTB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is an organic molecule that contains a trifluoromethylsulfonyl group and an aniline group, making it a versatile compound that can be used in various applications.
Mecanismo De Acción
N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline acts as a fluorescent probe by undergoing a reaction with ROS, resulting in the formation of a fluorescent product. The mechanism of this reaction involves the conversion of the trifluoromethylsulfonyl group into a sulfonyl radical, which then reacts with ROS to form the fluorescent product.
Biochemical and Physiological Effects:
N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline has been shown to have minimal toxicity and does not significantly affect cellular functions. It has been used in various cell-based assays to study the effects of ROS on cellular processes, including apoptosis and cell signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline has several advantages for use in lab experiments. It is a highly sensitive probe for the detection of ROS, making it ideal for studying oxidative stress in cells. It is also relatively easy to synthesize and has minimal toxicity. However, N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline has limitations as well. Its fluorescence is pH-dependent, which can affect its sensitivity in certain environments. Additionally, its fluorescence can be quenched by certain compounds, which can affect its accuracy in detecting ROS.
Direcciones Futuras
There are several future directions for research involving N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline. One potential application is in the development of new therapies for diseases related to oxidative stress, such as Alzheimer's disease and Parkinson's disease. N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline could also be used in the development of new imaging techniques for the detection of ROS in vivo. Additionally, there is potential for the development of new derivatives of N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline with improved properties for specific applications.
Métodos De Síntesis
N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline can be synthesized through a process called the Buchwald-Hartwig cross-coupling reaction. This involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. The reaction results in the formation of an aryl-amine bond, which is the basis for the synthesis of N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline.
Aplicaciones Científicas De Investigación
N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. It has also been used as a labeling agent for proteins and peptides, enabling their detection and quantification.
Propiedades
IUPAC Name |
N,N-diethyl-4-(trifluoromethylsulfonyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2S/c1-3-15(4-2)9-5-7-10(8-6-9)18(16,17)11(12,13)14/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZBCWVNFLUKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-(trifluoromethylsulfonyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl [(2-nitrophenyl)sulfonyl]carbamate](/img/structure/B5852281.png)
![1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5852282.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)
